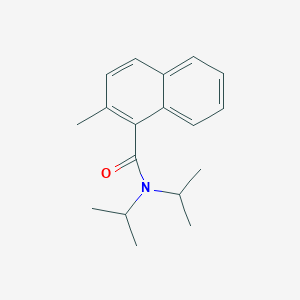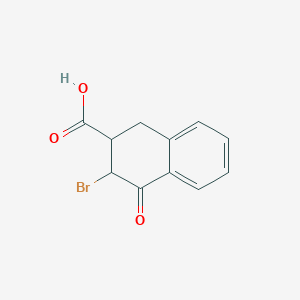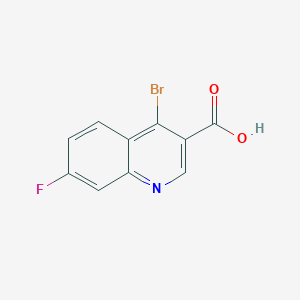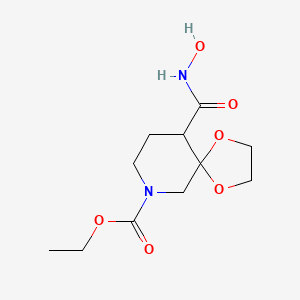![molecular formula C12H8BrN3 B11851839 3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and bromopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, one method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves the reaction of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine with iridium trichloride (IrCl3) in dimethylformamide (DMF) at 70°C for a week .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cyclometallation: Formation of complexes with metals such as iridium, involving C–H bond activation.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and appropriate solvents.
Cyclometallation: Involves metal salts like IrCl3 and solvents such as DMF.
Major Products
Substitution Reactions: Yield various substituted derivatives of the original compound.
Cyclometallation: Produces metal complexes with unique properties.
Scientific Research Applications
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound has shown antiproliferative activities against breast cancer cell lines.
Material Science:
Organic Synthesis: Serves as a valuable scaffold for the construction of various derivatives through radical reactions and other functionalization strategies.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine, particularly in its antiproliferative activity, involves the activation of C–H bonds and coordination with metal centers. Density Functional Theory (DFT) calculations suggest that the rollover C–H bond activation occurs after initial coordination, leading to the formation of stable metal complexes .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine: Similar structure but different substitution pattern.
3-Bromoimidazo[1,2-a]pyridine: Lacks the pyridine moiety.
Uniqueness
Its ability to form stable metal complexes and exhibit biological activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-11-5-3-4-9(15-11)10-8-14-12-6-1-2-7-16(10)12/h1-8H |
InChI Key |
TUEUFBZMVVWPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=NC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)

![tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B11851774.png)




![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)

![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)
![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)

![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
